molecular formula C15H22N2O2 B5431774 N-(sec-butyl)-2-(isobutyrylamino)benzamide

N-(sec-butyl)-2-(isobutyrylamino)benzamide

Katalognummer B5431774
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: KOCKGRCACWIDLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-2-(isobutyrylamino)benzamide, also known as BIBN4096BS, is a selective antagonist for the calcitonin gene-related peptide (CGRP) receptor. This compound has been extensively studied for its potential therapeutic use in the treatment of migraine headaches.

Wirkmechanismus

N-(sec-butyl)-2-(isobutyrylamino)benzamide acts as a selective antagonist for the CGRP receptor, which is involved in the pathogenesis of migraines. CGRP is released from trigeminal nerve fibers during a migraine attack, and it causes vasodilation and inflammation in the meninges. This compound blocks the CGRP receptor, which inhibits the vasodilation and inflammation caused by CGRP.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the frequency and severity of migraines in clinical trials. In addition, this compound has been shown to have a good safety profile and is well-tolerated by patients. This compound does not have any known drug interactions or significant side effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(sec-butyl)-2-(isobutyrylamino)benzamide is a selective antagonist for the CGRP receptor, which makes it a valuable tool for studying the role of CGRP in migraines and other conditions. However, this compound is a relatively expensive compound, which can limit its use in some experiments.

Zukünftige Richtungen

There are several potential future directions for the use of N-(sec-butyl)-2-(isobutyrylamino)benzamide. One area of research is the development of new CGRP receptor antagonists with improved pharmacokinetic properties and lower cost. Another area of research is the use of this compound in combination with other drugs for the treatment of migraines. Finally, this compound could be used to study the role of CGRP in other conditions, such as chronic pain and inflammation.

Synthesemethoden

N-(sec-butyl)-2-(isobutyrylamino)benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the conversion of 2-nitrobenzoic acid to the corresponding amide, followed by the introduction of the sec-butyl group and the isobutyrylamino group. The final product is obtained through purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(sec-butyl)-2-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic use in the treatment of migraine headaches. CGRP is a neuropeptide that is involved in the pathogenesis of migraines, and this compound acts as a selective antagonist for the CGRP receptor. Clinical trials have shown that this compound can effectively reduce the frequency and severity of migraines in patients.

Eigenschaften

IUPAC Name

N-butan-2-yl-2-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-11(4)16-15(19)12-8-6-7-9-13(12)17-14(18)10(2)3/h6-11H,5H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCKGRCACWIDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.